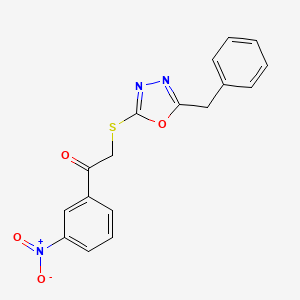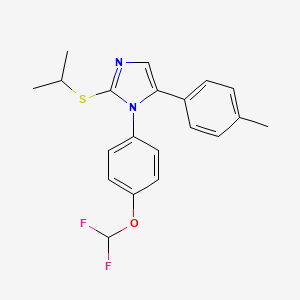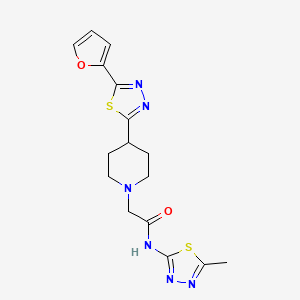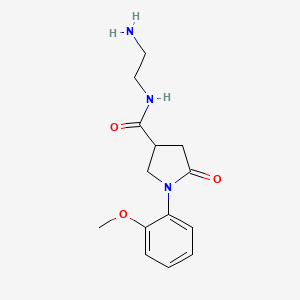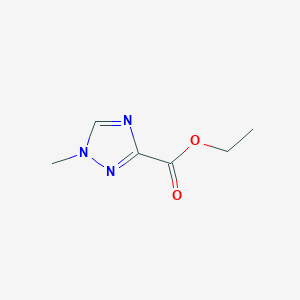![molecular formula C14H22N2O3 B2776336 N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide CAS No. 2137916-65-3](/img/structure/B2776336.png)
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is a chemical compound with a complex structure that includes both amine and benzamide functional groups
作用機序
Target of Action
Similar compounds such as darapladib are known to selectively inhibit lipoprotein-associated phospholipase a2 (lp-pla2), an enzymatic upstream mediator of inflammatory processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme to inhibit its activity, thereby modulating inflammatory processes .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may affect pathways related to inflammation and lipid metabolism .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption and bioavailability.
Result of Action
Based on the known action of similar compounds, it can be inferred that it may have anti-inflammatory effects by inhibiting the activity of its target enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide. For instance, the compound’s solubility in water can affect its absorption and distribution in the body. Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methoxybenzoic acid with 2-(diethylamino)ethylamine under specific conditions to form the desired benzamide compound . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methoxy-2-methoxybenzaldehyde, while reduction of the amide group may produce N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzylamine.
科学的研究の応用
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
類似化合物との比較
Similar Compounds
Procainamide: Chemically similar, used as an antiarrhythmic agent.
Lidocaine: Another antiarrhythmic and local anesthetic with a different mechanism of action.
4-amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar pharmacological properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide additional sites for chemical modification, enhancing its versatility in various applications.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-8-15-14(18)12-7-6-11(17)10-13(12)19-3/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJOUIYFPVZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
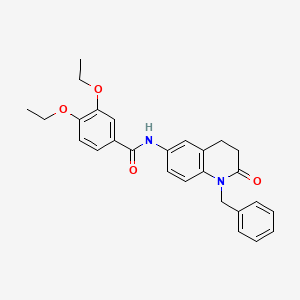
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2776260.png)
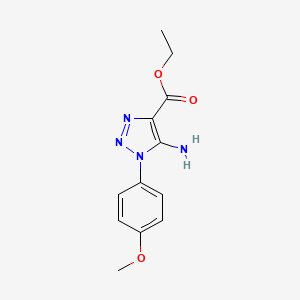
![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)
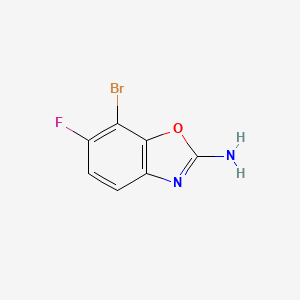
![Tert-butyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B2776267.png)
